molecular formula C19H13ClN2S B11521147 (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile

Cat. No.: B11521147
M. Wt: 336.8 g/mol
InChI Key: LBXKJCFYCCUDJV-MHWRWJLKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile typically involves the following steps:

    Formation of Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions.

    Substitution Reaction: The 4-chlorophenyl group can be introduced through a nucleophilic substitution reaction.

    Condensation Reaction: The final step involves the condensation of the thiazole derivative with 2-methylbenzaldehyde in the presence of a base to form the enenitrile compound.

Industrial Production Methods

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis for the development of more complex molecules.

Biology

In biological research, thiazole derivatives are studied for their potential antimicrobial, antifungal, and anticancer activities.

Medicine

The compound may be investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

Industry

In the industrial sector, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound may exert its effects by inhibiting or activating these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enenitrile
  • (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)prop-2-enenitrile

Uniqueness

The presence of the 2-methylphenyl group in (2E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile may confer unique biological activities and chemical properties compared to its analogs. This structural variation can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

Molecular Formula

C19H13ClN2S

Molecular Weight

336.8 g/mol

IUPAC Name

(E)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2-methylphenyl)prop-2-enenitrile

InChI

InChI=1S/C19H13ClN2S/c1-13-4-2-3-5-15(13)10-16(11-21)19-22-18(12-23-19)14-6-8-17(20)9-7-14/h2-10,12H,1H3/b16-10+

InChI Key

LBXKJCFYCCUDJV-MHWRWJLKSA-N

Isomeric SMILES

CC1=CC=CC=C1/C=C(\C#N)/C2=NC(=CS2)C3=CC=C(C=C3)Cl

Canonical SMILES

CC1=CC=CC=C1C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.